3,5-Dimethylisoxazole-4-boronic acid pinacol ester
Overview
Description
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: is a boronic acid derivative with the molecular formula C₁₁H₁₈BNO₃ and a molecular weight of 223.08 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Scientific Research Applications
Chemistry:
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for constructing biaryl structures, which are common in many biologically active compounds .
Biology and Medicine:
In medicinal chemistry, this compound is used to synthesize potential drug candidates. The biaryl structures formed through its reactions are often found in molecules with therapeutic properties, such as anti-cancer and anti-inflammatory agents .
Industry:
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it a crucial reagent in material science .
Mechanism of Action
Mode of Action
It is known that boronic acids and their derivatives are often used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds. This compound can also interact with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions is primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research .
Cellular Effects
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of various metabolites. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses and functions .
Molecular Mechanism
At the molecular level, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into larger organic molecules. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. The boronic acid group plays a crucial role in these interactions, enabling the compound to participate in diverse biochemical reactions .
Transport and Distribution
Within cells and tissues, 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of this compound are essential for its biological activity, as they determine its availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in the right place at the right time to interact with its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,5-Dimethylisoxazole-4-boronic acid pinacol ester typically involves the reaction of 3,5-dimethylisoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours .
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 3,5-Dimethylisoxazole-4-boronic acid pinacol ester.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Alcohols or Boronic Acids: Formed from oxidation reactions.
Comparison with Similar Compounds
- 3,5-Dimethylpyrazole-4-boronic acid pinacol ester
- 3,5-Dimethylisoxazole-4-boronic acid
- 3,5-Dimethylisoxazole-4-boronic acid neopentyl glycol ester
Uniqueness:
3,5-Dimethylisoxazole-4-boronic acid pinacol ester is unique due to its high stability and reactivity in Suzuki-Miyaura cross-coupling reactions. The pinacol ester group provides steric protection, enhancing the compound’s stability compared to other boronic acids and esters .
Properties
IUPAC Name |
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO3/c1-7-9(8(2)14-13-7)12-15-10(3,4)11(5,6)16-12/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLHETBAROWASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374433 | |
Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832114-00-8 | |
Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832114-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYLISOXAZOLE-4-BORONIC ACID PINACOL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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